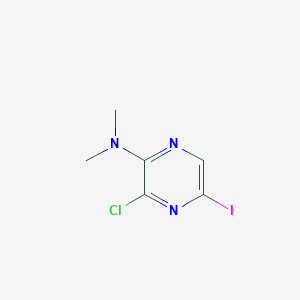

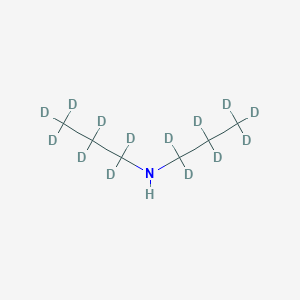

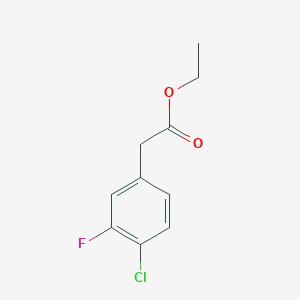

![molecular formula C8H9NO3S2 B1458557 1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1708013-48-2](/img/structure/B1458557.png)

1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Übersicht

Beschreibung

Thieno-thiazine dioxides are a class of organic compounds containing a thieno[3,2-c][1,2]thiazine ring system . They are part of a larger family of heterocyclic compounds, which are characterized by having one or more different atoms in their ring structure. These compounds are often used in the development of pharmaceuticals and other chemical products due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of thieno-thiazine dioxides is characterized by a thieno[3,2-c][1,2]thiazine ring system . This ring system includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused with a thiazine ring (a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom) .Chemical Reactions Analysis

Thieno-thiazine dioxides, like other heterocyclic compounds, can undergo a variety of chemical reactions. The exact reactions depend on the specific compound and its functional groups .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Photovoltaics

Thieno[3,2-c]thiazin dioxides are being explored for their potential use in organic electronics, particularly in organic solar cells (OSCs). Their electron-withdrawing properties make them suitable as building blocks for conjugated polymers in OSCs, which are essential for achieving high power conversion efficiencies .

Medicinal Chemistry: Anticancer Agents

In the realm of medicinal chemistry, derivatives of thieno[3,2-c]thiazin have shown promise as anticancer agents. Compounds like 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one have been studied for their ability to inhibit the progression of lung, colon, and other types of cancers, while being non-toxic to normal body cells .

Materials Science: Synthesis of Heterocycles

The compound is used as a precursor for synthesizing various heterocyclic compounds. These heterocycles have a wide range of applications, including the development of new materials with specific photophysical properties for use in advanced technologies .

Analytical Chemistry: Chromophoric and Fluorophoric Agents

Thieno[3,2-c]thiazin derivatives can serve as chromophoric or fluorophoric agents in analytical chemistry. Their unique electronic structures allow them to absorb and emit light at specific wavelengths, which can be utilized in various spectroscopic techniques for the detection and quantification of substances .

Agriculture: Growth Inhibition of Pathogens

In agriculture, thiazole derivatives, which are structurally related to thieno[3,2-c]thiazin dioxides, have been investigated for their growth inhibition properties against certain plant pathogens. This could lead to the development of new agrochemicals that help protect crops from diseases .

Pharmacology: Development of Therapeutics

Thieno[3,2-c]thiazin dioxides and their derivatives are of interest in pharmacology for the development of new therapeutic agents. Their diverse pharmacological properties, such as antimicrobial and anti-inflammatory activities, make them valuable candidates for drug discovery and development .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for “1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide” could involve further exploration of its properties and potential applications. This could include investigating its potential use in pharmaceuticals, its reactivity with other compounds, and its physical properties .

Eigenschaften

IUPAC Name |

1-ethyl-2,2-dioxothieno[3,2-c]thiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S2/c1-2-9-6-3-4-13-8(6)7(10)5-14(9,11)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVVZTPYZANBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)CS1(=O)=O)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

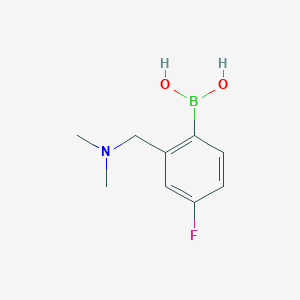

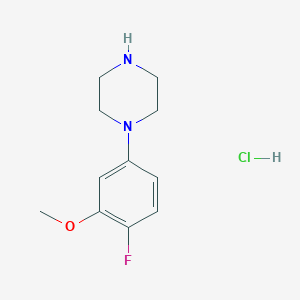

![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)

![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)